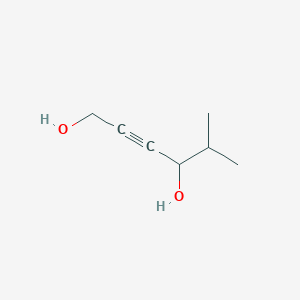

5-Methylhex-2-yne-1,4-diol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

35336-44-8 |

|---|---|

Molecular Formula |

C7H12O2 |

Molecular Weight |

128.17 g/mol |

IUPAC Name |

5-methylhex-2-yne-1,4-diol |

InChI |

InChI=1S/C7H12O2/c1-6(2)7(9)4-3-5-8/h6-9H,5H2,1-2H3 |

InChI Key |

WUBXQJSPFXBARX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C#CCO)O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methylhex 2 Yne 1,4 Diol

Classical and Contemporary Synthetic Routes to 5-Methylhex-2-yne-1,4-diol

Classical organic synthesis provides a foundational framework for the construction of this compound through well-established reaction pathways. These methods often involve the sequential formation of carbon-carbon bonds and the introduction of functional groups.

Multi-Step Synthesis Strategies

Multi-step syntheses offer a high degree of control over the construction of the target molecule. Two primary retrosynthetic disconnections for this compound point towards the use of Grignard reactions and the Favorskii reaction.

Grignard Reaction Approach:

A versatile and widely used method for forming carbon-carbon bonds is the Grignard reaction. organic-chemistry.orgsigmaaldrich.commasterorganicchemistry.commasterorganicchemistry.comlibretexts.org This approach can be envisioned in two ways to construct the carbon skeleton of this compound.

Route A: The reaction of a propargyl Grignard reagent with isobutyraldehyde (B47883).

Route B: The reaction of an isopropyl Grignard reagent with propargyl aldehyde.

In both routes, the Grignard reagent, an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. masterorganicchemistry.comlibretexts.org The initial product is a magnesium alkoxide, which upon acidic workup, yields the desired alcohol functionality.

| Route | Grignard Reagent | Carbonyl Compound | Intermediate | Final Product |

| A | Propargylmagnesium bromide | Isobutyraldehyde | Magnesium alkoxide of 5-methyl-1-hexyn-4-ol | This compound |

| B | Isopropylmagnesium bromide | Propargyl aldehyde | Magnesium alkoxide of 5-methyl-1-hexyn-4-ol | This compound |

Favorskii Reaction:

The Favorskii reaction, discovered in the early 20th century, involves the reaction of an alkyne with a carbonyl group under basic conditions. wikipedia.org This reaction can be adapted for the synthesis of acetylenic diols. wikipedia.org In the context of synthesizing this compound, this would involve the reaction of acetylene (B1199291) with a mixture of formaldehyde (B43269) and isobutyraldehyde in the presence of a base like potassium hydroxide. However, a significant challenge with the Favorskii reaction is the potential for side reactions, particularly aldol-crotonic condensation of the aldehydes, which can lead to a mixture of products and complicate purification. wikipedia.org To circumvent this, a stepwise approach is often preferred where an acetylenic alcohol is first formed and then reacted with a second carbonyl compound. wikipedia.org

One-Pot Reaction Sequences

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for this compound is not prominently documented, the principles of one-pot synthesis can be applied. For instance, a one-pot procedure for the synthesis of acetylenic diols has been described using two different ketones and acetylene with lithium naphthalene (B1677914). This suggests the feasibility of a similar approach for this compound, potentially by the sequential addition of formaldehyde and isobutyraldehyde to a metalated acetylene species.

Catalytic Approaches in this compound Synthesis

Catalytic methods can offer milder reaction conditions, higher efficiencies, and greater selectivity compared to classical stoichiometric reactions. The synthesis of this compound can benefit from catalytic strategies for both the formation of the alkyne backbone and the introduction of the hydroxyl groups.

Homogeneous Catalysis for Alkyne Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is particularly effective for the formation of carbon-carbon triple bonds. The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. While directly applied to aryl/vinyl halides, the principles can be extended to the coupling of appropriately functionalized building blocks to construct the backbone of this compound.

| Catalytic System | Reactant 1 | Reactant 2 | Key Transformation |

| Palladium/Copper | Terminal Alkyne | Vinyl/Aryl Halide | C-C triple bond formation |

Heterogeneous Catalysis for Hydroxyl Group Introduction

Heterogeneous catalysts, which are in a different phase from the reactants, can be readily separated from the reaction mixture, simplifying product purification. The introduction of the hydroxyl groups in this compound can be envisioned through the hydration of a precursor alkyne. While classical hydration of alkynes often employs mercury(II) salts, which are highly toxic, modern heterogeneous catalysts have been developed as more environmentally benign alternatives. These can include solid-supported acid catalysts or metal complexes that facilitate the addition of water across the triple bond. The selective hydrogenation of a diketone precursor using a heterogeneous catalyst, such as a poisoned palladium catalyst (Lindlar's catalyst), is another potential route to the diol, though controlling the selectivity to avoid over-reduction to the alkane can be challenging.

| Catalyst Type | Reaction | Reactant | Product |

| Solid Acid Catalyst | Hydration | Alkyne | Ketone/Aldehyde |

| Poisoned Palladium | Hydrogenation | Alkyne | Alkene |

Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity, often under mild and environmentally friendly conditions. For the synthesis of this compound, a key application of biocatalysis would be the stereoselective reduction of a precursor diketone, 5-methylhex-2-yne-1,4-dione. Alcohol dehydrogenases (ADHs) are a class of enzymes capable of reducing ketones to alcohols with high enantioselectivity. By selecting the appropriate ADH, it is possible to control the stereochemistry of the resulting diol, which is a significant advantage for applications where specific stereoisomers are required.

The biocatalytic reduction would typically involve the use of a whole-cell system or an isolated enzyme, along with a cofactor regeneration system to ensure the continuous supply of the reducing equivalent (e.g., NADH or NADPH).

| Enzyme Class | Reaction | Substrate | Product | Key Advantage |

| Alcohol Dehydrogenase (ADH) | Reduction | 5-Methylhex-2-yne-1,4-dione | This compound | High Stereoselectivity |

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

Achieving control over the three-dimensional arrangement of atoms is paramount in synthesizing specific stereoisomers of this compound. The presence of hydroxyl groups at positions 1 and 4, flanking an internal alkyne, allows for a variety of stereoselective approaches.

Chiral Auxiliaries and Ligands in Asymmetric Synthesis

Asymmetric synthesis often employs chiral molecules to influence the stereochemical outcome of a reaction. numberanalytics.com Chiral auxiliaries are temporarily incorporated into the substrate, direct the stereoselective formation of new chiral centers, and are subsequently removed. numberanalytics.comyoutube.com For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as an aldehyde, to direct the nucleophilic attack of an alkynyl group.

Alternatively, chiral ligands can be used in smaller, catalytic amounts in conjunction with a metal center to create a chiral environment that favors the formation of one enantiomer over the other. youtube.com For the alkynylation of aldehydes, which is a key step in forming the backbone of this compound, various chiral ligands have been shown to be effective in related syntheses. For instance, the use of N-methylephedrine with zinc triflate (Zn(OTf)₂) can catalyze the enantioselective addition of terminal alkynes to aldehydes. organic-chemistry.org Similarly, BINOL derivatives in combination with titanium(IV) isopropoxide have been used to generate chiral propargyl alcohols with high enantioselectivity. organic-chemistry.org

A hypothetical reaction for forming a precursor to (R)-5-Methylhex-2-yne-1,4-diol could involve the enantioselective addition of propargyl alcohol to isobutyraldehyde using a chiral catalyst system.

Table 1: Examples of Chiral Ligands Used in Asymmetric Alkynylation of Aldehydes

| Chiral Ligand/Auxiliary | Metal/Reagent | Substrate Type | Reported Enantiomeric Excess (ee) |

| (+)-N-Methylephedrine | Zn(OTf)₂ | Aromatic/Aliphatic Aldehydes | Up to 99% |

| (R)-BINOL | Ti(Oi-Pr)₄ / ZnEt₂ | Aromatic Aldehydes | High |

| (S)-SEGPHOS | Copper Triflate | Isatin Derivatives | 88:12 er |

| Oxazaborolidine | Boron Reagent | Aromatic/Aliphatic Aldehydes | Excellent |

Note: The data in this table is based on reactions with analogous substrates, not this compound itself, but illustrates the potential of these catalyst systems. organic-chemistry.orgnih.govnih.gov

Enantioselective Carbon-Carbon Bond Formation

The key carbon-carbon bond formation in the synthesis of this compound is the union of a three-carbon fragment (propargyl unit) and a four-carbon fragment (isobutyl unit). A primary method for achieving this is the enantioselective addition of a metal acetylide to an aldehyde. wikipedia.org

For example, the synthesis could start with the enantioselective alkynylation of isobutyraldehyde with a protected propargyl alcohol derivative. The use of a zinc-based catalyst system with a chiral amino alcohol ligand like (+)-N-methylephedrine is a well-established method for such transformations, often providing high yields and excellent enantioselectivities. organic-chemistry.org The reaction involves the in situ formation of a zinc acetylide, which then adds to the aldehyde under the influence of the chiral ligand. nih.gov

Another powerful strategy involves the use of chiral titanium-based catalysts. A complex of Ti(Oi-Pr)₄ and a chiral diol ligand like BINOL can effectively catalyze the addition of zinc alkynylides to various aldehydes. nih.gov This method has shown broad applicability and high levels of enantiocontrol. organic-chemistry.org

Diastereoselective Control in Functionalization Reactions

Once one stereocenter is set, the creation of the second stereocenter must be controlled relative to the first to obtain a specific diastereomer (either syn or anti). If the synthesis proceeds through a diketone intermediate, the diastereoselective reduction of the ketone functionalities is a critical step.

For instance, a precursor like 5-methylhex-2-yne-1,4-dione could be synthesized and then reduced. The stereochemical outcome of the reduction can be influenced by the choice of reducing agent and the existing stereocenter. Chelation-controlled reductions, where the reagent coordinates to an existing hydroxyl group to direct the hydride delivery from a specific face, are a powerful tool. youtube.com For example, using a bulky reducing agent like L-Selectride on a substrate with an existing chiral center can lead to high diastereoselectivity in the formation of the second alcohol group. rsc.org

Alternatively, dynamic kinetic resolution (DKR) coupled with asymmetric transfer hydrogenation (ATH) of a keto-alcohol precursor could be employed. In this approach, a racemic starting material is converted into a single, desired diastereomer in high yield and enantiomeric excess. acs.org Ruthenium complexes with chiral ligands are often used for these transformations. acs.org

Sustainable and Green Chemistry Practices in Synthesis

Modern synthetic chemistry places a strong emphasis on developing processes that are not only efficient but also environmentally benign. Key principles of green chemistry include the use of safer solvents, improving atom economy, and increasing energy efficiency.

Solvent-Free and Aqueous-Phase Reactions

A significant portion of chemical waste is generated from volatile organic solvents. acs.org Therefore, developing synthetic methods that operate in greener media like water or under solvent-free conditions is highly desirable.

The synthesis of propargylic alcohols, key intermediates for this compound, has been successfully achieved under solvent-free conditions. One reported method uses zinc oxide (ZnO) as a reusable catalyst for the direct addition of terminal alkynes to aldehydes. scispace.comresearchgate.net This approach is operationally simple and avoids the use of toxic organic solvents. scispace.com Another strategy involves the magnesium-mediated Barbier-type propargylation of carbonyl compounds, which can also be performed without a solvent, offering high regioselectivity and excellent yields. researchgate.net

Aqueous-phase synthesis is another attractive green alternative. The alkynylation of aldehydes has been demonstrated in water using copper-based catalysts, leading to high yields of the corresponding propargylic alcohols. nih.gov These methods not only reduce organic waste but can also simplify product purification.

Table 2: Comparison of Reaction Conditions for Propargylic Alcohol Synthesis

| Catalyst/Mediator | Solvent | Conditions | Advantages |

| ZnO | Solvent-free | Heating | Reusable catalyst, no solvent waste |

| Mg powder | Solvent-free | Room Temperature | High yields, operational simplicity |

| Copper Triflate | Water | Mild | Use of environmentally benign solvent |

| H-K10 Montmorillonite | Solvent-free | 40 °C | Reusable solid acid catalyst |

Note: This table presents data from syntheses of analogous propargylic alcohols, highlighting the potential for green synthesis of this compound precursors. nih.govresearchgate.netrsc.org

Atom Economy and Efficiency Studies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. youtube.com Reactions with high atom economy are inherently more efficient and generate less waste. Addition reactions, such as the direct alkynylation of an aldehyde, are highly atom-economical as all atoms from both reactants are combined in the product.

For the synthesis of this compound, a process involving the direct catalytic asymmetric addition of propargyl alcohol to isobutyraldehyde would be highly atom-economical. Studies on similar reactions have shown that such processes can be designed to be both highly selective and efficient, aligning with the principles of green chemistry. stanford.eduyoutube.com

Continuous Flow Synthesis Techniques

The application of continuous flow chemistry to the synthesis of acetylenic diols, including compounds structurally related to this compound, represents a significant advancement over traditional batch processing. This methodology offers enhanced safety, improved heat and mass transfer, and the potential for straightforward scalability and automation. durham.ac.ukuc.pt While specific research on the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and techniques applied to analogous compounds provide a clear framework for its potential production.

Continuous flow systems typically involve the pumping of reagents through a network of tubes or channels, often within a microreactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of reaction conditions to maximize yield and minimize the formation of byproducts. unimi.it For the synthesis of acetylenic diols, this approach can mitigate the hazards associated with the handling of acetylene gas and the exothermic nature of the reactions.

One of the primary reactions for the formation of acetylenic diols is the Favorsky reaction, which involves the reaction of an alkyne with a carbonyl compound in the presence of a base. nveo.org In a continuous flow setup, a stream of the alkyne and the carbonyl compound, in this case, likely a derivative of isobutyraldehyde and propargyl alcohol, would be mixed with a base solution just before entering a heated or cooled reactor coil. The residence time in the reactor would be carefully controlled to ensure complete reaction.

Recent advancements in flow chemistry have also demonstrated the utility of photochemistry for alkynylation reactions. nih.gov A deoxygenative alkynylation of alcohols via flow photochemistry has been reported as a practical and efficient method. nih.gov This technique involves the generation of alkyl radicals from alcohol adducts, which are then trapped by an alkynylation agent to form the desired alkyne. nih.gov The use of flow photochemistry can significantly reduce reaction times and improve energy efficiency compared to batch photochemical reactions. nih.gov

The table below illustrates a representative example of reaction parameters for the synthesis of a related alkyne in a continuous flow system, highlighting the typical data generated in such research.

Table 1: Representative Parameters for a Continuous Flow Alkynylation Reaction

| Parameter | Value |

| Reactant A | N-heterocyclic carbene-alcohol adduct |

| Reactant B | Alkynylation agent |

| Photocatalyst | 4CzIPN |

| Base | Organic base |

| Residence Time | < 1 minute |

| Temperature | Ambient |

| Yield | 77% |

| Throughput | ~2 g h⁻¹ |

This data is representative of a continuous flow deoxygenative alkynylation of a generic alcohol and is intended for illustrative purposes, adapted from findings on related alkynylation reactions. nih.govrsc.org

The modular nature of continuous flow systems also allows for rapid screening of reaction conditions and catalysts, accelerating the optimization of the synthesis of specific target molecules like this compound.

Chemical Reactivity and Transformations of 5 Methylhex 2 Yne 1,4 Diol

Reactions at the Alkyne Moiety

The carbon-carbon triple bond in 5-Methylhex-2-yne-1,4-diol is the focal point for a variety of addition and cyclization reactions. The unsymmetrical nature of the substitution around the alkyne influences the regiochemical outcome of these transformations.

Electrophilic Addition Reactions (e.g., halogenation, hydrohalogenation)

The internal alkyne of this compound can undergo electrophilic addition with reagents such as halogens (X₂) and hydrogen halides (HX). The addition of one equivalent of a halogen, like bromine (Br₂) or chlorine (Cl₂), is expected to proceed via a cyclic halonium ion intermediate, leading to the anti-addition product. The initial product would be a dihaloalkene. Given the unsymmetrical nature of the alkyne, a mixture of regioisomers could be formed, although steric hindrance from the bulky isopropyl group might favor the attack of the second halide at the less hindered carbon. Addition of a second equivalent of the halogen would result in a tetrahaloalkane.

Hydrohalogenation with reagents like HBr or HCl would also proceed via electrophilic addition. Following Markovnikov's rule, the proton would add to the carbon atom of the triple bond that is less substituted, leading to the formation of a vinylic carbocation. However, with internal alkynes, this can lead to a mixture of products unless there is a significant electronic or steric bias. In the case of this compound, the tertiary hydroxyl group might influence the regioselectivity of the addition. The reaction with excess hydrogen halide can lead to the formation of a geminal dihalide.

| Reagent | Expected Major Product(s) | General Conditions |

|---|---|---|

| Br₂ (1 eq.) | (E)-2,3-Dibromo-5-methylhex-2-ene-1,4-diol | Inert solvent (e.g., CH₂Cl₂) |

| HBr (1 eq.) | Mixture of 2-Bromo-5-methylhex-2-ene-1,4-diol and 3-Bromo-5-methylhex-2-ene-1,4-diol | Anhydrous conditions |

| HBr (excess) | 2,2-Dibromo-5-methylhexane-1,4-diol and/or 3,3-Dibromo-5-methylhexane-1,4-diol | Anhydrous conditions, prolonged reaction time |

Catalytic Hydrogenation and Semi-Hydrogenation (e.g., to alkenes, alkanes)

The alkyne functionality can be reduced to either an alkene or an alkane through catalytic hydrogenation. Complete hydrogenation to the corresponding alkane, 5-methylhexane-1,4-diol, can be achieved using powerful catalysts like platinum on carbon (Pt/C) or palladium on carbon (Pd/C) under a hydrogen atmosphere.

More synthetically useful is the partial hydrogenation, or semi-hydrogenation, to an alkene. The stereochemical outcome of this reaction is highly dependent on the catalyst used. The use of a "poisoned" catalyst, such as Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate (B1210297) and quinoline), results in the syn-addition of hydrogen, yielding the (Z)-alkene, (Z)-5-methylhex-2-ene-1,4-diol. Conversely, reduction with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) leads to the anti-addition of hydrogen, affording the (E)-alkene, (E)-5-methylhex-2-ene-1,4-diol.

| Reagent/Catalyst | Expected Major Product | Stereochemistry |

|---|---|---|

| H₂, Pt/C or Pd/C | 5-Methylhexane-1,4-diol | Not applicable |

| H₂, Lindlar's Catalyst | (Z)-5-Methylhex-2-ene-1,4-diol | cis (syn-addition) |

| Na, NH₃ (l) | (E)-5-Methylhex-2-ene-1,4-diol | trans (anti-addition) |

Reactions at the Hydroxyl Functional Groups

Etherification and Alkylation Reactions

The presence of two hydroxyl groups, one primary and one secondary, in this compound suggests that it can undergo etherification and alkylation reactions. These reactions would involve the conversion of the -OH groups into ether linkages (-OR).

Etherification:

Standard etherification protocols, such as the Williamson ether synthesis, could theoretically be applied. This would involve deprotonation of the hydroxyl groups with a strong base (e.g., sodium hydride) to form alkoxides, followed by reaction with an alkyl halide. Due to the different steric environments and acidities of the primary and secondary alcohols, selective etherification might be achievable under carefully controlled conditions. For instance, the primary alcohol is generally more reactive and less sterically hindered, making it more susceptible to etherification under milder conditions.

Alkylation:

Direct alkylation of the hydroxyl groups can also be envisioned using various reagents. For example, reaction with alkyl sulfates or other alkylating agents under basic conditions would lead to the corresponding ethers. The relative reactivity of the two hydroxyl groups would again play a crucial role in the product distribution.

| Reactant | Reagent | Potential Product(s) | Reaction Conditions |

| This compound | 1. NaH, 2. CH₃I | 1-methoxy-5-methylhex-2-yn-4-ol, 4-methoxy-5-methylhex-2-yn-1-ol, 1,4-dimethoxy-5-methylhex-2-yne | Inert solvent (e.g., THF), varying stoichiometry and temperature |

| This compound | Benzyl bromide, Ag₂O | 1-(benzyloxy)-5-methylhex-2-yn-4-ol, 4-(benzyloxy)-5-methylhex-2-yn-1-ol, 1,4-bis(benzyloxy)-5-methylhex-2-yne | Typically heated |

This table represents hypothetical reactions based on general principles of organic chemistry, as specific experimental data for this compound is not available in the searched literature.

Oxidation to Carbonyl Compounds

The primary and secondary alcohol functionalities in this compound are susceptible to oxidation to form various carbonyl compounds. The outcome of the oxidation would depend on the specific oxidizing agent used and the reaction conditions.

Oxidation of the primary alcohol could yield an aldehyde or, under more vigorous conditions, a carboxylic acid. The secondary alcohol would be oxidized to a ketone. A variety of oxidizing agents, such as those based on chromium (e.g., PCC, PDC), manganese (e.g., KMnO₄), or Swern and Dess-Martin oxidations, could potentially be employed.

Selective oxidation of one alcohol group over the other presents a synthetic challenge that would likely depend on steric hindrance and the choice of reagents. For example, sterically bulky oxidizing agents might preferentially react with the less hindered primary alcohol.

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | Pyridinium chlorochromate (PCC) | 4-hydroxy-5-methylhex-2-ynal, 1-hydroxy-5-methylhex-2-yn-4-one, 5-methyl-4-oxohex-2-ynal |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | 4-hydroxy-5-methylhex-2-ynoic acid, 1-oxo-5-methylhex-2-yne-4-carboxylic acid |

This table represents hypothetical reactions based on general principles of organic chemistry, as specific experimental data for this compound is not available in the searched literature.

Substitution Reactions

The hydroxyl groups of this compound can be converted into better leaving groups, such as tosylates or mesylates, to facilitate substitution reactions. Subsequent treatment with nucleophiles like halides or amines could lead to the corresponding substituted products.

For instance, reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would be expected to convert the hydroxyl groups into chlorides and bromides, respectively. The secondary alcohol might react with inversion of stereochemistry, depending on the reaction mechanism (Sₙ1 or Sₙ2).

Similarly, activation of the alcohols followed by reaction with an amine would lead to the formation of amino-alkynes.

| Reactant | Reagent | Potential Product |

| This compound | Thionyl chloride (SOCl₂) | 1-chloro-5-methylhex-2-yn-4-ol, 4-chloro-5-methylhex-2-yn-1-ol, 1,4-dichloro-5-methylhex-2-yne |

| This compound | 1. TsCl, pyridine (B92270) 2. NaN₃ | 1-azido-5-methylhex-2-yn-4-ol, 4-azido-5-methylhex-2-yn-1-ol, 1,4-diazido-5-methylhex-2-yne |

This table represents hypothetical reactions based on general principles of organic chemistry, as specific experimental data for this compound is not available in the searched literature.

Tandem and Cascade Reactions Involving Both Functional Groups

The unique arrangement of a diol and an alkyne in this compound provides the potential for tandem or cascade reactions, where multiple transformations occur in a single synthetic operation. For example, an intramolecular cyclization could be initiated at one of the functional groups, which then triggers a subsequent reaction involving the other functionalities.

While no specific tandem or cascade reactions have been reported for this compound, one could envision scenarios such as an intramolecular etherification to form a cyclic ether, potentially followed by a rearrangement or addition to the alkyne bond. The feasibility of such reactions would be highly dependent on the specific reagents and conditions employed to trigger the initial transformation.

Rearrangement Chemistry of this compound

Acetylenic alcohols are known to undergo a variety of rearrangement reactions, most notably the Meyer-Schuster and Rupe rearrangements, which typically occur under acidic conditions.

Meyer-Schuster Rearrangement: This rearrangement involves the conversion of a propargylic alcohol into an α,β-unsaturated ketone or aldehyde. In the case of this compound, which has a secondary propargylic alcohol at the C-4 position, this rearrangement could potentially lead to an enone.

Rupe Rearrangement: This is a related rearrangement of tertiary acetylenic alcohols that also yields α,β-unsaturated ketones.

Given that this compound possesses a secondary propargylic alcohol, it is plausible that it could undergo a Meyer-Schuster-type rearrangement under acidic conditions to yield an α,β-unsaturated carbonyl compound. However, without experimental evidence, the specific products and the propensity for such a rearrangement remain speculative.

Advanced Spectroscopic and Spectrometric Characterization of 5 Methylhex 2 Yne 1,4 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides intricate details about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 1D NMR (¹H, ¹³C, DEPT)

One-dimensional (1D) NMR experiments, including proton (¹H), carbon-13 (¹³C), and Distortionless Enhancement by Polarization Transfer (DEPT), offer fundamental insights into the molecular structure of 5-Methylhex-2-yne-1,4-diol.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, characteristic signals are expected for the hydroxyl protons, the methine protons adjacent to the hydroxyl groups, the methylene (B1212753) protons adjacent to the alkyne, and the isopropyl methyl protons. The chemical shifts (δ) are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the triple bond. The hydroxyl proton signals are typically broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. Key signals would correspond to the alkynyl carbons, the carbons bearing the hydroxyl groups (carbinolic carbons), the methylene carbon, and the carbons of the isopropyl group. The sp-hybridized carbons of the alkyne typically resonate in the midfield region of the spectrum.

DEPT Spectroscopy: DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are crucial for distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. This information is instrumental in confirming the carbon framework of this compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | DEPT-135 |

| 1 | ~4.2 (d) | ~51 | CH₂ (negative) |

| 2 | - | ~82 | C (absent) |

| 3 | - | ~85 | C (absent) |

| 4 | ~4.4 (t) | ~65 | CH (positive) |

| 5 | ~1.9 (m) | ~34 | CH (positive) |

| 6 | ~1.0 (d) | ~18 | CH₃ (positive) |

| 7 | ~1.0 (d) | ~17 | CH₃ (positive) |

| OH (at C1) | variable (br s) | - | - |

| OH (at C4) | variable (br s) | - | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide a deeper level of structural information by revealing correlations between different nuclei, which is essential for assembling the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, cross-peaks would be expected between the proton at C4 and the proton at C5, as well as between the proton at C5 and the methyl protons at C6 and C7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton. For instance, correlations would be expected from the methylene protons at C1 to the alkynyl carbons C2 and C3.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is crucial for determining the relative stereochemistry of the molecule. For a specific diastereomer of this compound, NOE correlations could be observed between the methine proton at C4 and the protons of the isopropyl group, providing insights into the preferred conformation around the C4-C5 bond.

Chiral NMR Methods for Stereochemical Analysis

Since this compound possesses a chiral center at C4, determining its enantiomeric purity is crucial. Chiral NMR methods can be employed for this purpose. This typically involves the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). rsc.orgnih.govrsc.orgnih.govresearchgate.net

By reacting the diol with a chiral agent, diastereomeric derivatives are formed which can be distinguished by NMR due to their different chemical environments. The integration of the corresponding signals in the NMR spectrum allows for the quantification of the enantiomeric excess. Commonly used chiral derivatizing agents for diols include Mosher's acid derivatives or chiral isocyanates.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides the exact mass of a molecule with high precision, allowing for the unambiguous determination of its elemental composition.

Electrospray Ionization (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like diols, as it typically produces intact molecular ions with minimal fragmentation. In positive ion mode, this compound would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. nih.govacs.orgdss.go.thnih.gov The high mass accuracy of an HRMS instrument would allow for the determination of the molecular formula C₇H₁₂O₂ with a very low margin of error.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For a volatile compound like this compound, or its derivatized form, GC can be used to assess its purity and separate any potential isomers. The electron ionization (EI) mass spectrum obtained from GC-MS provides a characteristic fragmentation pattern that can be used as a "fingerprint" for identification.

The fragmentation of this compound under EI conditions would likely involve cleavage of the C-C bonds adjacent to the oxygen atoms (alpha-cleavage) and loss of water. For instance, a prominent fragment could arise from the loss of an isopropyl group or a CH₂OH radical. The fragmentation pattern can provide further confirmation of the proposed structure. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the conformational isomers of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its constituent functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibrations of the two hydroxyl groups, likely broadened due to intermolecular hydrogen bonding. The C-H stretching vibrations of the methyl and methylene groups are expected to appear in the 2970-2850 cm⁻¹ range.

A key feature would be the C≡C triple bond stretching vibration. For an internal alkyne like this compound, this bond is expected to produce a weak to medium intensity band in the 2260-2190 cm⁻¹ region. The intensity of this peak is dependent on the symmetry around the alkyne; a more symmetric substitution pattern can lead to a very weak or absent peak. The C-O stretching vibrations of the primary and secondary alcohols would likely be observed in the 1050-1150 cm⁻¹ region.

Table 1: Predicted FTIR Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Hydrogen Bonded) | 3400 - 3200 | Broad, Strong |

| C-H Stretch (sp³ hybridized) | 2970 - 2850 | Strong to Medium |

| C≡C Stretch (Internal Alkyne) | 2260 - 2190 | Weak to Medium |

| C-O Stretch (Alcohol) | 1150 - 1050 | Strong to Medium |

| O-H Bend | 1450 - 1330 | Medium |

| C-H Bend | 1470 - 1365 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. A significant advantage of Raman spectroscopy is its sensitivity to non-polar bonds. Therefore, the C≡C stretching vibration of the internal alkyne in this compound, which may be weak in the FTIR spectrum, is expected to produce a strong and sharp signal in the Raman spectrum within the 2260-2190 cm⁻¹ range. The C-H stretching and bending vibrations would also be present, as would the C-O stretching modes, though typically with lower intensity than in the FTIR spectrum.

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| C≡C Stretch (Internal Alkyne) | 2260 - 2190 | Strong |

| C-H Stretch (sp³ hybridized) | 2970 - 2850 | Strong to Medium |

| C-C Stretch | 1200 - 800 | Medium to Weak |

| C-O Stretch (Alcohol) | 1150 - 1050 | Medium to Weak |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

Should single crystals of this compound be obtained, X-ray crystallography would provide definitive information about its three-dimensional structure in the solid state. This technique would determine the precise bond lengths, bond angles, and torsional angles of the molecule. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions. The analysis would also reveal the nature of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl groups, which dictate the packing of the molecules in the crystal lattice.

Table 3: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 10.5 - 12.0 |

| b (Å) | 5.0 - 7.0 |

| c (Å) | 15.0 - 18.0 |

| β (°) | 90 - 105 (for monoclinic) |

| Volume (ų) | 800 - 1200 |

| Z (molecules/cell) | 4 |

| Density (calculated) | 1.10 - 1.25 g/cm³ |

| Hydrogen Bonding | Present (O-H···O) |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

Due to the presence of two polar hydroxyl groups, reversed-phase HPLC (RP-HPLC) would be a suitable method for the analysis of this compound. A C18 or C8 stationary phase would likely be employed. The mobile phase would typically consist of a mixture of water and an organic modifier such as methanol (B129727) or acetonitrile. Gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure adequate retention and separation from less polar impurities. Detection could be achieved using a refractive index detector (RID) or, if the compound possesses a chromophore absorbing in the UV-Vis range (unlikely for this structure), a UV detector at a low wavelength (e.g., ~200-210 nm).

Table 4: Hypothetical HPLC Parameters for this compound Analysis

| Parameter | Typical Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | A: Water, B: Acetonitrile or Methanol |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | Refractive Index Detector (RID) |

| Retention Time | Dependent on exact conditions, expected in the early to mid-elution range |

Gas Chromatography (GC)

Gas chromatography could be used for the analysis of this compound, although its relatively high boiling point and the presence of polar hydroxyl groups might necessitate derivatization to improve volatility and peak shape. Silylation, for instance with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), would convert the hydroxyl groups to less polar trimethylsilyl (B98337) ethers. A non-polar or mid-polarity capillary column, such as one coated with a dimethylpolysiloxane or a phenyl-substituted polysiloxane phase, would be appropriate. A flame ionization detector (FID) would provide a robust and sensitive means of detection.

Table 5: Hypothetical GC Parameters for Derivatized this compound Analysis

| Parameter | Typical Conditions |

| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

| Derivatization | Silylation with BSTFA |

Applications of 5 Methylhex 2 Yne 1,4 Diol As a Synthetic Building Block and Intermediate

Role in the Synthesis of Functional Polymers and Resins

The presence of two hydroxyl groups allows 5-Methylhex-2-yne-1,4-diol to act as a diol monomer in polymerization reactions. The additional functionality of the internal alkyne group offers further possibilities for creating advanced materials with unique properties.

Precursor for Polyurethanes and Polyesters

This compound can theoretically be used as a monomer in the synthesis of polyurethanes and polyesters. In these reactions, the diol would react with diisocyanates to form polyurethanes or with dicarboxylic acids (or their derivatives) to form polyesters.

Hypothetical Polyurethane Synthesis:

Hypothetical Polyester Synthesis:

The presence of the bulky isopropyl group and the rigid alkyne in the backbone of these polymers would be expected to influence their physical properties, such as thermal stability, rigidity, and solubility.

Integration into Novel Polymer Architectures

The alkyne functionality in the polymer backbone, derived from this compound, opens up avenues for post-polymerization modifications. For instance, the alkyne can undergo "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach various side chains to the polymer. This would allow for the creation of graft copolymers and other complex polymer architectures.

Furthermore, the alkyne groups could potentially be used for cross-linking the polymer chains, leading to the formation of thermosetting resins with high thermal and mechanical stability.

Development of Enhanced Material Properties

The incorporation of this compound into polymers could lead to materials with enhanced properties. The rigid alkyne unit can increase the glass transition temperature (Tg) of the resulting polymer, making it more suitable for high-temperature applications. The tertiary alcohol and the isopropyl group can impart increased hydrophobicity and potentially improve the polymer's solubility in organic solvents.

Intermediate in the Total Synthesis of Complex Organic Molecules

The unique structure of this compound makes it a valuable chiral pool building block or a key intermediate for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.

Building Block for Natural Products and Analogues

While no specific total syntheses employing this compound have been reported in the literature, its structure is reminiscent of fragments found in various natural products. The stereocenter at the tertiary alcohol, if resolved into a single enantiomer, could be used to introduce chirality into a target molecule. The alkyne can be further elaborated through various reactions, such as reduction to an alkene or alkane, or used in coupling reactions to build up the carbon skeleton of a complex molecule. For instance, the total synthesis of hyalodendriol C, a fungal natural product, was achieved using 5-methylbenzene-1,3-diol as a starting material, highlighting the utility of substituted diols in natural product synthesis. elsevierpure.com

Scaffold for Structurally Diverse Heterocyclic Compounds

The functional groups of this compound provide multiple reaction sites for the construction of heterocyclic rings. The diol functionality can be used to form cyclic ethers or lactones. The alkyne can participate in various cycloaddition reactions or be a precursor for the formation of heterocycles such as thiophenes or pyrazoles. The synthesis of various heterocyclic compounds often utilizes diol precursors. For example, 1,4-dithiane-2,5-diol (B140307) is a versatile precursor for the synthesis of sulfur-containing heterocycles like thiophenes. researchgate.netresearchgate.net Similarly, cyclohexane-1,4-dione is used to synthesize a variety of fused heterocyclic systems. nih.gov By analogy, this compound could serve as a flexible scaffold for the synthesis of a wide range of novel heterocyclic compounds with potential biological activities.

Utilization in Agrochemical and Industrial Chemical Manufacturing

The potential utility of this compound as a synthetic intermediate is rooted in the reactivity of its functional groups. The hydroxyl groups can undergo esterification and etherification reactions, while the alkyne moiety can participate in various addition reactions and serve as a point for further molecular elaboration.

Synthesis of Specific Agrochemical Compounds

Although direct evidence of this compound being a key intermediate in the synthesis of commercialized agrochemicals is not prominent in available literature, the broader class of acetylenic diols is recognized for its use in pesticide formulations. In this context, they can function as adjuvants, which are substances added to a pesticide to enhance its effectiveness. Their role is often as a wetting agent or defoamer in the formulation, ensuring uniform coverage on plant surfaces and preventing the formation of foam during the preparation and application of the pesticide spray.

The value of acetylenic diols in this context lies in their ability to reduce the surface tension of water-based formulations, allowing for better spreading and penetration of the active agrochemical ingredient.

Application in Industrial Additives (e.g., corrosion inhibitors, defoamers)

The application of acetylenic diols as industrial additives is more extensively documented, particularly their function as corrosion inhibitors and defoaming agents.

Corrosion Inhibition:

The mechanism by which acetylenic alcohols and diols inhibit corrosion, particularly in acidic environments, involves the interaction of the compound's pi-electrons from the triple bond with the d-orbitals of the metal surface. This interaction leads to the adsorption of the organic molecule onto the metal, forming a protective film that acts as a barrier to corrosive agents. The presence of hydroxyl groups can further enhance this protective action through hydrogen bonding, contributing to a more stable and effective inhibitor layer.

Defoamers:

In many industrial processes, such as the manufacturing of paints, inks, and adhesives, as well as in metalworking fluids, the generation of foam can be problematic. Acetylenic diols are effective defoamers due to their surfactant properties. Their molecular structure contains both hydrophilic (hydroxyl groups) and hydrophobic (the hydrocarbon chain and alkyne group) regions. This amphiphilic nature allows them to migrate to the air-liquid interface, disrupt the stability of the foam lamellae, and cause the foam to collapse.

Role in Surface Chemistry and Coatings

The surfactant properties of acetylenic diols make them valuable additives in the formulation of water-based coatings, inks, and adhesives. Their primary role in this context is to act as a wetting agent. For a coating to adhere properly and form a uniform film, it must effectively wet the surface to which it is applied.

Acetylenic diols reduce the surface tension of the liquid coating, allowing it to spread evenly over the substrate, even on surfaces that are contaminated or have low surface energy. This leads to improved adhesion, better leveling of the coating, and a reduction in surface defects. The presence of the triple bond in the molecule is believed to contribute to these dynamic surface tension-reducing properties.

Theoretical and Computational Studies of 5 Methylhex 2 Yne 1,4 Diol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve the Schrödinger equation (or its approximations) to provide information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's behavior.

Density Functional Theory (DFT) is a powerful and widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For a molecule like 5-Methylhex-2-yne-1,4-diol, DFT studies would be instrumental in determining its optimized geometry, vibrational frequencies (correlating with IR spectroscopy), and electronic properties.

DFT calculations can elucidate the distribution of electron density, highlighting the electron-rich and electron-poor regions of the molecule. This is crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the oxygen atoms of the hydroxyl groups and the triple bond of the alkyne are expected to be electron-rich.

Illustrative Data Table: Calculated Electronic Properties of an Acetylenic Diol (Exemplary)

| Property | Calculated Value (Illustrative) | Description |

| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |

| Mulliken Atomic Charges | O(-0.6), C(alkyne, -0.2), H(hydroxyl, +0.4) | Provides an estimate of the partial charges on individual atoms, indicating polar bonds. |

| Bond Lengths | C≡C (1.21 Å), C-O (1.43 Å) | Theoretical bond lengths that can be compared with experimental data. |

This table presents exemplary data that could be obtained from DFT calculations on a molecule similar to this compound.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, while computationally more intensive than DFT, can provide highly accurate predictions of spectroscopic properties.

For this compound, ab initio calculations could be used to predict its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. nih.gov Such predictions are invaluable for interpreting experimental spectra and confirming the structure of the synthesized compound. Studies on other diols have demonstrated the utility of ab initio methods in understanding intramolecular hydrogen bonding, which would be a key feature in this compound. nih.gov

Illustrative Data Table: Predicted Spectroscopic Data (Exemplary)

| Nucleus/Bond | Predicted Chemical Shift (ppm) / Frequency (cm⁻¹) (Illustrative) | Experimental Correlation |

| ¹³C (C≡C) | 75-85 ppm | Alkyne carbon region in ¹³C NMR. |

| ¹H (OH) | 3-5 ppm | Hydroxyl proton region in ¹H NMR, influenced by hydrogen bonding. |

| O-H stretch | 3200-3600 cm⁻¹ | Broad peak in IR spectrum, indicative of hydrogen bonding. |

| C≡C stretch | 2100-2260 cm⁻¹ | Weak to medium peak in IR spectrum for internal alkynes. |

This table contains illustrative spectroscopic data that could be generated through ab initio calculations for this compound.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals are critical in predicting the feasibility and regioselectivity of chemical reactions.

For this compound, FMO analysis would reveal the nature of its reactivity. The HOMO is likely to be localized on the electron-rich regions, such as the alkyne triple bond and the oxygen atoms, indicating its nucleophilic character. The LUMO, on the other hand, would indicate the regions susceptible to nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability.

Illustrative Data Table: FMO Analysis of an Acetylenic Diol (Exemplary)

| Molecular Orbital | Energy (eV) (Illustrative) | Localization | Reactivity Implication |

| HOMO | -9.5 | Alkyne π-system, Oxygen lone pairs | Nucleophilic sites for reaction with electrophiles. |

| LUMO | 1.2 | σ* orbitals of C-O and C-C bonds | Electrophilic sites for reaction with nucleophiles. |

| HOMO-LUMO Gap | 10.7 eV | Large gap suggests high kinetic stability. |

This table provides an example of the kind of data and insights that can be gained from an FMO analysis.

Molecular Dynamics Simulations for Conformational Preferences and Intermolecular Interactions

While quantum chemical calculations provide insights into the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. MD simulations can reveal the preferred conformations of this compound and how it interacts with other molecules, including solvents and other diol molecules.

These simulations would be particularly useful in understanding the role of intramolecular and intermolecular hydrogen bonding in determining the three-dimensional structure and bulk properties of the compound. For instance, MD simulations could predict whether the molecule exists in a folded or extended conformation in different environments.

Computational Mechanistic Investigations of Reaction Pathways

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed, step-by-step picture of how a reaction proceeds.

For this compound, computational studies could investigate the mechanisms of its synthesis, such as the Favorsky reaction, or its subsequent reactions, like dehydration or oxidation. nveo.org For example, a study on the deoxydehydration of diols has utilized computational methods to understand the reaction mechanism. chemrxiv.org Such studies can help in optimizing reaction conditions to improve yields and selectivities.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of modern drug discovery and materials science. nih.govdrugdesign.org QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or a specific property. While no specific QSAR studies on this compound are reported, this methodology could be applied to a series of its derivatives to design new molecules with desired properties.

By synthesizing a library of derivatives of this compound and measuring a particular activity (e.g., antifungal, anti-corrosion), a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., lipophilicity, electronic parameters, steric descriptors) to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent or effective compounds.

Synthesis and Reactivity of Derivatives and Analogues of 5 Methylhex 2 Yne 1,4 Diol

Systematic Derivatization of 5-Methylhex-2-yne-1,4-diol

The strategic modification of this compound allows for the fine-tuning of its chemical and physical properties. Derivatization can be targeted at the alkynyl and alkoxy components of the molecule or at the reactive hydroxyl groups, each approach opening up distinct avenues for creating a diverse library of compounds.

Alkynyl and Alkoxy Chain Modifications

Modifications to the carbon skeleton of this compound, particularly at the alkynyl and adjacent alkoxy positions, can significantly influence the molecule's steric and electronic properties. Standard organic synthesis techniques can be employed to introduce a variety of substituents.

For instance, the terminal alkyne can be functionalized through Sonogashira coupling reactions, which involve the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. This allows for the introduction of various aromatic and unsaturated moieties at the C1 position. Furthermore, the isopropyl group at the C5 position can be replaced with other alkyl or aryl groups through the appropriate choice of starting materials in a Grignard-type reaction with an α,β-acetylenic aldehyde.

Table 1: Examples of Alkynyl and Alkoxy Chain Modifications of this compound Analogues

| Analogue Name | Modification | Synthetic Method |

|---|---|---|

| 5-Phenylhex-2-yne-1,4-diol | Isopropyl group replaced by a phenyl group | Grignard reaction of phenylmagnesium bromide with propynal, followed by reaction with formaldehyde (B43269). |

| 1-Phenyl-5-methylhex-2-yne-1,4-diol | Hydrogen at C1 replaced by a phenyl group | Sonogashira coupling of this compound with iodobenzene. |

Functionalization at the Hydroxyl Groups

The primary and secondary hydroxyl groups of this compound are prime sites for functionalization through esterification and etherification reactions. These transformations not only alter the polarity and solubility of the molecule but also serve as a means to introduce a wide array of functional groups.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or sulfates under basic conditions (Williamson ether synthesis). The choice of the base, such as sodium hydride or potassium carbonate, and the alkylating agent allows for the synthesis of a variety of dialkoxy and monoalkoxy derivatives.

Esterification: Ester derivatives can be readily prepared by reacting the diol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine. This method allows for the introduction of a wide range of acyl groups, from simple acetates to more complex benzoates.

Table 2: Representative Ether and Ester Derivatives of this compound

| Derivative Name | Functionalization | Reagents |

|---|---|---|

| 1,4-Dimethoxy-5-methylhex-2-yne | Di-etherification | Methyl iodide, Sodium hydride |

| 1-Acetoxy-5-methylhex-2-yn-4-ol | Mono-esterification | Acetic anhydride, Pyridine |

Comparative Reactivity Studies of Structural Analogues

The reactivity of this compound and its analogues is largely dictated by the interplay of the hydroxyl and alkynyl functionalities. Comparative studies of structurally related compounds provide valuable insights into how subtle changes in the molecular framework affect reaction outcomes.

A key reaction of propargylic alcohols is the Meyer-Schuster rearrangement, which occurs under acidic conditions to yield α,β-unsaturated carbonyl compounds. ucl.ac.ukucl.ac.uk For an analogue like this compound, this rearrangement would be expected to proceed through protonation of a hydroxyl group, followed by elimination of water and tautomerization. The steric hindrance and electronic effects of the substituents at the C4 and C5 positions can influence the rate and regioselectivity of this rearrangement.

Another important reaction is the acid-catalyzed cyclization to form furan (B31954) derivatives. For this compound, intramolecular attack of the primary hydroxyl group onto the activated alkyne can lead to the formation of a substituted furan. The nature of the substituent at the C5 position can influence the propensity for cyclization versus other competing reactions. For instance, bulkier substituents might disfavor the cyclization due to steric hindrance.

Structure-Reactivity Relationships within the Methylhex-2-yne-1,4-diol Series

The systematic variation of substituents within the methylhex-2-yne-1,4-diol series allows for the elucidation of clear structure-reactivity relationships. These relationships are crucial for predicting the chemical behavior of new analogues and for designing molecules with desired properties.

The electronic nature of the substituent at the C5 position has a profound effect on the reactivity of the alkyne. Electron-donating groups, such as alkyl groups, can increase the electron density of the triple bond, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups would be expected to decrease its nucleophilicity.

Steric factors also play a critical role. Increasing the size of the substituent at the C5 position can hinder the approach of reagents to the adjacent secondary hydroxyl group and the alkyne, thereby slowing down reaction rates. This steric hindrance can also influence the stereochemical outcome of reactions at the chiral center (C4).

A study on ruthenium-catalyzed propargylic substitution reactions has shown that the presence of a methyl group at the propargylic position can significantly influence the enantioselectivity of the reaction. acs.org This highlights the subtle yet crucial role that even small alkyl substituents can play in directing the stereochemical course of a reaction.

Table 3: Predicted Reactivity Trends in the Methylhex-2-yne-1,4-diol Series

| Substituent at C5 | Predicted effect on Meyer-Schuster Rearrangement Rate | Predicted effect on Furan Cyclization Yield |

|---|---|---|

| Hydrogen | Baseline | Baseline |

| Methyl | Increased | Moderate |

| Isopropyl | Further Increased | Slightly Decreased (Steric Hindrance) |

| tert-Butyl | Significantly Increased | Significantly Decreased (Steric Hindrance) |

It is important to note that while these trends are based on established principles of organic chemistry, the actual reactivity of these specific compounds would need to be confirmed through empirical studies. The complex interplay of electronic and steric effects can sometimes lead to unexpected outcomes.

Future Research Directions and Emerging Areas for 5 Methylhex 2 Yne 1,4 Diol

Discovery and Development of Novel Catalytic Systems for Efficient Synthesis

The efficient synthesis of 5-Methylhex-2-yne-1,4-diol and its derivatives is paramount for its broader application. Future research is focused on developing novel catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions. Transition-metal catalysis, in particular, holds significant promise.

Rhodium-based catalysts, for instance, are known for their ability to catalyze the hydroformylation of alkynes, which could be adapted for the synthesis of functionalized derivatives of this compound. rsc.orgnih.gov Wilkinson's catalyst, a rhodium complex, is widely used for the hydrogenation of alkenes and can also be employed in various hydrofunctionalization reactions. wikipedia.org The development of chiral rhodium complexes is also being explored for the enantioselective synthesis of related compounds. nih.gov

Ruthenium catalysts have also shown great potential. They are effective in the hydrohydroxyalkylation of alkynes with diols, a reaction that could be tailored for the synthesis and functionalization of this compound. nih.govnih.gov Furthermore, ruthenium complexes have been used in the cycloisomerization of alkynes and propargyl alcohols, opening up pathways to complex cyclic structures from yne-diol precursors. researchgate.netacs.org

Gold catalysis is another burgeoning area. Gold complexes are highly effective in catalyzing the reactions of diynes and diols, leading to the formation of complex cage-like structures. nih.govnih.gov They also facilitate the bicycloketalization of alkyne-diols, offering a strategic advantage over traditional acid-catalyzed methods. rsc.orgkaist.ac.kr

Table 1: Potential Catalytic Systems for this compound Synthesis and Functionalization

| Catalyst Type | Potential Application | Key Advantages |

| Rhodium-based | Hydroformylation, Hydrogenation, Enantioselective Synthesis | High activity, Selectivity, Versatility |

| Ruthenium-based | Hydrohydroxyalkylation, Cycloisomerization | Regio- and stereoselectivity, Formation of complex rings |

| Gold-based | Cyclization, Bicycloketalization | Mild reaction conditions, Unique reactivity with alkynes |

| Iodine-mediated | Iodocyclization | Formation of functionalized furans |

Exploration of Unconventional Reactivity and Transformations

The unique combination of a terminal alkyne and two hydroxyl groups in this compound allows for a wide range of chemical transformations beyond simple functional group manipulations.

One area of interest is the Meyer-Schuster rearrangement, an acid-catalyzed isomerization of propargyl alcohols to α,β-unsaturated carbonyl compounds. wikipedia.orgsynarchive.comrsc.org While traditionally requiring strong acids, modern methods utilize milder transition-metal catalysts, which could be applied to this compound to generate novel unsaturated ketones or aldehydes. organicreactions.orgresearchgate.net

Cyclization reactions are another key area of exploration. Iodine-mediated cyclization of similar 3-alkyne-1,2-diols has been shown to produce β-iodofurans in high yields. nih.govresearchgate.net This strategy could be adapted to synthesize functionalized furan (B31954) derivatives from this compound. Gold-catalyzed cycloisomerization reactions also offer a powerful tool for constructing complex oxygenated spiroketals. beilstein-journals.orgmdpi.com

Furthermore, the development of tandem reactions, where multiple bond-forming events occur in a single step, is a major goal. Gold-catalyzed tandem reactions of diyne-diols with nucleophiles have been shown to produce intricate tricyclic cage-like structures. nih.gov

Expansion of Applications in Advanced Materials Science

The presence of both hydroxyl and alkyne functionalities makes this compound an attractive monomer for the synthesis of novel polymers with unique properties. Diols are fundamental building blocks for polyesters and polyurethanes. wikipedia.org The alkyne group can be utilized for post-polymerization modifications via "click" chemistry or for creating cross-linked materials.

Research is ongoing to incorporate alkynyl diols into polymer backbones to create materials with enhanced thermal stability, specific optical properties, or biodegradability. researchgate.netresearchgate.net For example, novel polymers with repeating alkynyl units have been investigated for their potential use in electronic devices such as organic light-emitting diodes (OLEDs) due to their excellent solubility and film-forming properties. google.com

Table 2: Potential Polymer Architectures from this compound

| Polymer Type | Synthetic Strategy | Potential Properties |

| Polyester | Polycondensation with dicarboxylic acids | Tunable mechanical properties, Biodegradability |

| Polyurethane | Polyaddition with diisocyanates | Elasticity, Abrasion resistance |

| Cross-linked Polymers | "Click" chemistry with azides | Enhanced thermal and mechanical stability |

| Functional Polymers | Grafting from the alkyne group | Tailored surface properties, Drug delivery applications |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, the continuous processing of chemical reactions in a reactor, offers significant advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. The integration of the synthesis and derivatization of this compound into flow chemistry platforms is a key area for future development.

Flow systems can enable the safe handling of reactive intermediates and reagents, as well as the precise control of reaction parameters, leading to higher yields and purities. nih.gov For instance, multi-step syntheses of complex molecules, including those involving diol intermediates, have been successfully telescoped into continuous flow processes, eliminating the need for isolation and purification of intermediates. nih.govuc.ptacs.org This approach could significantly streamline the production of this compound and its derivatives.

Deepening Theoretical Understanding through Advanced Computational Models

Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable tool for understanding reaction mechanisms and predicting the behavior of catalytic systems. For this compound, computational studies can provide valuable insights into its reactivity and guide the rational design of new catalysts and reactions.

DFT calculations can be used to elucidate the mechanisms of complex transformations such as the Meyer-Schuster rearrangement, helping to understand the role of the catalyst and solvent. researchgate.net Computational studies on the hydration of alkynes catalyzed by gold complexes have already shed light on the intricate pre-equilibrium steps and the influence of ligands and counterions on catalytic activity. researchgate.netresearchgate.net Similar studies on the reactions of this compound could accelerate the discovery of new and efficient synthetic methodologies. acs.orgnih.govulisboa.pt

Q & A

Basic Questions

Q. What is the IUPAC nomenclature and structural configuration of 5-Methylhex-2-yne-1,4-diol?

- Methodological Answer : The compound is named using IUPAC rules, where the longest carbon chain containing the alkyne (hex-2-yne) is prioritized. The numbering starts from the end closest to the hydroxyl groups (-OH), resulting in positions 1 and 4 for the diol. A methyl group is attached to carbon 4. The structural formula is HOCH₂-C≡C-CH(CH₃)-CH₂-OH . Confirmation requires spectroscopic data (e.g., NMR, IR) and comparison with PubChem entries for analogous diols .

Q. How can the solubility and polarity of this compound be experimentally determined?

- Methodological Answer : Solubility is tested in solvents of varying polarity (e.g., water, ethanol, hexane) using gravimetric or spectrophotometric methods. Polarity is inferred from partition coefficients (log P) via HPLC or shake-flask experiments. Hydrogen bonding due to hydroxyl groups enhances solubility in polar solvents, while the alkyne and methyl groups contribute to hydrophobic interactions. PubChem data for structurally similar diols (e.g., 2-Methylpentane-1,4-diol) provide reference values .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies hydroxyl protons (δ 1.5–3.0 ppm) and alkyne carbons (δ 70–100 ppm).

- IR Spectroscopy : Confirms O-H stretches (~3200–3600 cm⁻¹) and C≡C vibrations (~2100–2260 cm⁻¹).

- Mass Spectrometry (MS) : Validates molecular weight (C₇H₁₂O₂; theoretical m/z 128.08) and fragmentation patterns.

Cross-referencing with synthetic protocols for alkynol derivatives ensures accuracy .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for yield and purity?

- Methodological Answer :

- Sonogashira Coupling : Use Pd/Cu catalysts to couple propargyl alcohol derivatives with methyl-substituted alkynes. Optimize solvent (THF/dioxane), temperature (80°C), and base (Cs₂CO₃/K₂CO₃) to minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted alkynes or diol byproducts. Monitor via TLC (Rf ~0.26–0.65 in hexane/ethyl acetate) .

Q. What strategies resolve contradictions in reactivity data for alkynols like this compound?

- Methodological Answer :

- Control Experiments : Replicate reactions under inert atmospheres (argon) to exclude oxidation artifacts.

- Computational Modeling : Density Functional Theory (DFT) predicts regioselectivity in alkyne hydration or oxidation.

- Cross-Validation : Compare results with structurally analogous compounds (e.g., 4-(4-Methoxyphenyl)but-3-yn-1-ol) to identify trends in steric/electronic effects .

Q. How does the adsorption behavior of this compound on indoor surfaces impact environmental chemistry studies?

- Methodological Answer :

- Surface Reactivity Assays : Use quartz crystal microbalance (QCM) or X-ray photoelectron spectroscopy (XPS) to quantify adsorption on silica or cellulose surfaces.

- Oxidative Stability Tests : Expose the compound to ozone or NOx to assess degradation pathways relevant to indoor air quality. Reference molecular adsorption studies from The Chemist (2018) for methodology .

Q. What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

- Methodological Answer :

- pH-Dependent Degradation : Conduct kinetic studies in buffered solutions (pH 1–14) monitored by UV-Vis or GC-MS. Acidic conditions may protonate the alkyne, promoting hydration to a diketone, while basic conditions could deprotonate hydroxyl groups, enhancing oxidation.

- Isotopic Labeling : Use deuterated solvents (D₂O) to track proton exchange rates at hydroxyl sites .

Data Analysis and Interpretation

Q. How should researchers address anomalies in NMR spectra of this compound?

- Methodological Answer :

- Artifact Identification : Check for solvent peaks (e.g., residual CHCl₃ in CDCl₃) or moisture-induced broadening.

- Dynamic Effects : Variable-temperature NMR resolves rotational barriers in hindered diols.

- 2D Techniques : HSQC and COSY correlations clarify coupling between alkyne carbons and hydroxyl protons .

Q. What statistical approaches validate reproducibility in synthetic yields?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.